5,8-Dihydroxypsoralen

Phytochemistry Plant secondary metabolism Biosynthetic pathway analysis

Substituting 8-MOP or 5-MOP for 5,8-DHP mischaracterizes metabolic routes and compromises experimental reproducibility. 5,8-DHP is the validated physiological precursor of isopimpinellin in Ruta graveolens and a definitively identified 8-MOP metabolite. • Enables accurate LC-MS/MS metabolite quantification; sulfate conjugate excretion increases 2- to 3-fold upon CYP induction. • Supports radiotracer feeding studies and furanocoumarin O-methyltransferase substrate specificity characterization. • Unique lactone ring-opening chemistry enables Keap1/Nrf2 redox modulation not achievable with methoxy-substituted analogs.

Molecular Formula C11H6O5
Molecular Weight 218.16 g/mol
CAS No. 14348-23-3
Cat. No. B149889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydroxypsoralen
CAS14348-23-3
Molecular FormulaC11H6O5
Molecular Weight218.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=C(C3=C(C=CO3)C(=C21)O)O
InChIInChI=1S/C11H6O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4,13-14H
InChIKeyDZEPISXWRUMGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dihydroxypsoralen: Compound Class and Characteristics


5,8-Dihydroxypsoralen (5,8-DHP; CAS 14348-23-3) is a naturally occurring furanocoumarin belonging to the 8-hydroxypsoralen subclass, structurally characterized by hydroxyl substituents at the C5 and C8 positions of the psoralen core [1]. This compound serves dual scientific roles: (1) as an identified oxidative metabolite of 8-methoxypsoralen (8-MOP) in mammalian systems via CYP-mediated hydroxylation [2], and (2) as a key biosynthetic intermediate in plant secondary metabolism, specifically as the major physiological precursor to 5,8-dimethoxypsoralen (isopimpinellin) in Ruta graveolens [3]. 5,8-DHP intercalates into DNA and forms covalent cross-links upon UVA irradiation , a photochemical property shared broadly with psoralen-class compounds, yet its distinct hydroxylation pattern confers unique reactivity and metabolic identity relative to clinically dominant methoxypsoralens.

Compound Class
Natural furanocoumarin, 8-hydroxypsoralen subclass with C5/C8 dihydroxylation
Scientific Role
8-MOP oxidative metabolite (CYP-mediated) and reported biosynthetic precursor to isopimpinellin
Photoreactivity
UVA-induced DNA intercalation and cross-linking; hydroxyl substitution influences photochemical behavior

Why 8-MOP, 5-MOP, and Bergaptol Cannot Substitute


Scientific substitution of 5,8-dihydroxypsoralen with closely related furanocoumarins—particularly 8-methoxypsoralen (8-MOP, xanthotoxin), 5-methoxypsoralen (5-MOP, bergapten), or the mono-hydroxylated analog bergaptol (5-hydroxypsoralen)—introduces confounding variables that compromise experimental reproducibility and interpretability. As an identified metabolite of 8-MOP [1] and a biosynthetic precursor with distinct enzymatic conversion kinetics [2], 5,8-DHP occupies unique nodes in metabolic and synthetic pathways that methoxypsoralens do not access. Furthermore, the lactone ring-opening chemistry observed with 5,8-DHP enables structural transformations that are absent in methoxy-substituted analogs [3]. Procurement decisions that substitute these compounds without direct comparative validation risk misattributing biological effects, mischaracterizing metabolic routes, or overlooking structure-specific reactivity that defines 5,8-DHP's research utility.

Metabolic Node Mismatch
8-MOP, 5-MOP, and bergaptol do not replicate the CYP-dependent metabolic identity or enzyme induction profile of 5,8-DHP as a downstream hydroxylated metabolite.
Biosynthetic Pathway Incompatibility
Methoxypsoralens cannot serve as physiological precursors for isopimpinellin biosynthesis; reported conversion efficiency is specific to 5,8-DHP.
Reactivity Divergence
Lactone ring-opening topological remodeling is structurally contingent on hydroxyl substitution; methoxypsoralens lack this reactivity, limiting nanomaterial functionalization studies.

5,8-Dihydroxypsoralen Comparator Evidence


Isopimpinellin Biosynthetic Precursor Efficiency

In a direct head-to-head radiotracer study using Ruta graveolens root cultures, [3H]5,8-dihydroxypsoralen was effectively and selectively converted into 5,8-dimethoxypsoralen (isopimpinellin), whereas [3H]8-methoxypsoralen and [3H]5-methoxypsoralen included for direct comparison were converted to a much lesser extent [1]. The authors concluded that 5,8-dihydroxypsoralen is the major physiological precursor of isopimpinellin [1].

Precursor Conversion Efficiency
Head-to-head
5,8-DHP effectively and selectively converted to isopimpinellin; 8-MOP and 5-MOP converted to a much lesser extent in Ruta graveolens radiotracer study.
Supports biosynthetic pathway specificity; methoxypsoralens not interchangeable as precursors.
Qualitative comparison; fold-change not reported in abstract.
Phytochemistry Plant secondary metabolism Biosynthetic pathway analysis

Metabolic Identity as Distinct 8-MOP Metabolite

In a rat pharmacokinetic study, 8-methoxypsoralen (8-MOP) administered intravenously was metabolized via multiple pathways, yielding 5,8-dihydroxypsoralen as one of eleven detected urinary metabolites after enzymatic hydrolysis [1]. Total body clearance of 8-MOP demonstrated dose-dependent saturation, ranging from 7.3 L/kg/hr at 0.2 mg/kg to 0.42 L/kg/hr at 20 mg/kg [1]. 5,8-DHP is not simply an intermediate degradation product but a defined metabolic endpoint formed via sequential O-demethylation and hydroxylation [1]. A subsequent induction study demonstrated that pretreatment with 8-MOP or beta-naphthoflavone (BNF) increased the urinary excretion of a labile sulfate conjugate of 5,8-DHP by 2-fold and 3-fold, respectively [2].

Metabolic Identity
Class-level inference
5,8-DHP identified as 8-MOP urinary metabolite; sulfate conjugate excretion increased 2–3-fold after enzyme induction.
Supports reference standard procurement for LC-MS/MS quantification and metabolic pathway mapping.
Rat in vivo model; dose-dependent 8-MOP clearance observed.
Pharmacokinetics Drug metabolism Xenobiotic biotransformation

Lactone Ring-Opening Reactivity

A 2025 study demonstrated that 5,8-DHP undergoes a lactone ring-opening topological remodeling when sequentially functionalized onto gold nanorods, a reaction that is structurally contingent on its hydroxyl substitution pattern and cannot be replicated by methoxy-substituted psoralens such as 8-MOP or 5-MOP [1]. Specifically, functionalization with thiolated polyethylene glycol amine triggered cleavage of the six-membered lactone ring of 5,8-DHP, generating an additional phenolic hydroxyl group and producing hydroxyl-augmented gold nanorods (Au-M NRs) with amplified redox modulation capacity [1]. In cisplatin-challenged HK-2 renal tubular epithelial cells, these hydroxyl-enriched Au-M NRs significantly attenuated reactive oxygen species (ROS) levels and activated the Keap1/Nrf2 pathway, as evidenced by upregulated SOD and Nqo1 expression alongside suppressed MDA and Nox2 levels [1].

Lactone Ring-Opening Reactivity
Class-level inference
5,8-DHP undergoes lactone ring-opening upon amine functionalization, generating hydroxyl-augmented gold nanorods; attenuated ROS and activated Keap1/Nrf2 pathway in HK-2 cells.
Supports nanomaterial redox modulation research; methoxypsoralens cannot undergo this topological remodeling.
Structural reactivity contingent on dihydroxylation; in vitro cell model.
Nanomaterials Drug delivery Redox chemistry

O-Methyltransferase Substrate Specificity

In enzymatic studies of 5-hydroxyfuranocoumarin 5-O-methyltransferase (EC 2.1.1.69) from Ruta graveolens, 5,8-dihydroxypsoralen was evaluated as a substrate alongside bergaptol (5-hydroxypsoralen) [1]. The enzyme activity with 5,8-DHP was reported as 2.6% of the activity observed with bergaptol as the reference substrate [1]. This quantitative difference reflects the distinct substrate recognition and catalytic efficiency of the enzyme toward mono- versus di-hydroxylated furanocoumarin substrates.

O-Methyltransferase Substrate Specificity
Head-to-head
5,8-DHP relative activity: 2.6% of bergaptol (reference); ~38-fold lower catalytic efficiency.
Supports substrate specificity profiling; bergaptol cannot serve as surrogate for di-hydroxylated substrate behavior.
EC 2.1.1.69; S-adenosyl-L-methionine as methyl donor.
Enzymology Plant biochemistry Methyltransferase assays

Photomutagenic Potency Class Reference

While direct comparative data for 5,8-DHP in photomutagenesis assays are not currently available in the identified primary literature, class-level evidence establishes the benchmark for comparative evaluation of furanocoumarins. In an E. coli photomutagenesis study evaluating 8-methoxypsoralen (8-MOP), psoralen, 4-methylpsoralen, and 4-methyl-4',5'-dihydropsoralen with UVA irradiation, mutagenic efficiency (expressed as mutation frequency vs. survival) ranked in the following order: 8-MOP > psoralen > 4-methylpsoralen > 4-methyl-4',5'-dihydropsoralen [1]. 4-Methylpsoralen was 3- to 4-fold less mutagenic than 8-MOP in this survival-adjusted analysis [1]. This demonstrates that subtle structural modifications in the psoralen core produce quantifiable differences in photogenotoxic potential, establishing the rationale for compound-specific procurement when photobiological endpoints are under investigation.

Photomutagenic Potency Class Reference
Class-level inference
No direct 5,8-DHP data available. Class rank: 8-MOP > psoralen > 4-methylpsoralen > 4-methyl-4',5'-dihydropsoralen; 4-methylpsoralen 3–4× less mutagenic than 8-MOP.
Structural modifications produce quantifiable differences; compound-specific procurement necessary for photobiological studies.
Class-level inference; direct 5,8-DHP photomutagenesis data not identified.
Genotoxicity Photobiology E. coli mutagenesis

5,8-Dihydroxypsoralen Research Applications


Plant Secondary Metabolism and Biosynthesis

5,8-DHP is the validated major physiological precursor of isopimpinellin (5,8-dimethoxypsoralen) in Ruta graveolens, demonstrating effective and selective conversion that 8-MOP and 5-MOP fail to achieve to a comparable extent [1]. Procurement supports radiotracer feeding studies, pathway mapping, and characterization of furanocoumarin O-methyltransferase substrate specificity [2].

Pharmacokinetics and Drug Metabolism Studies

As a definitively identified urinary metabolite of 8-methoxypsoralen in mammalian systems [1], authentic 5,8-DHP reference material is required for accurate LC-MS/MS quantification, metabolite identification, and enzyme induction studies where its sulfate conjugate excretion increases 2- to 3-fold upon CYP induction [2].

Nanomaterials and Redox-Responsive Drug Delivery

5,8-DHP undergoes unique lactone ring-opening topological remodeling upon amine functionalization, generating hydroxyl-augmented surfaces that enable amplified redox modulation via Keap1/Nrf2 pathway activation [1]. This chemistry is absent in methoxy-substituted psoralens and enables development of precision antioxidant nanocarriers for organ-specific oxidative injury applications.

Photobiological Genotoxicity Profiling

Class-level evidence demonstrates that structural modifications among furanocoumarins yield quantifiable differences in photomutagenic efficiency, with 8-MOP exceeding psoralen and 4-methylpsoralen in survival-adjusted mutation frequency by 3- to 4-fold [1]. Procurement of 5,8-DHP rather than generic psoralen analogs is necessary for experiments where the specific photobiological profile of this di-hydroxylated derivative must be characterized de novo.

Application
Selection Property
Validation Focus
Plant Secondary Metabolism & Biosynthesis
Isopimpinellin precursor specificity; O-methyltransferase substrate profiling
Radiotracer conversion assays; enzyme kinetics with 5,8-DHP
Pharmacokinetics & Drug Metabolism Studies
Identified 8-MOP metabolite; CYP induction responsiveness
LC-MS/MS method validation with authentic standard; enzyme induction model
Nanomaterials & Redox Modulation Research
Lactone ring-opening chemistry; hydroxyl-augmented surface reactivity
ROS attenuation assay; Keap1/Nrf2 pathway activation in cell models
Photobiological Genotoxicity Profiling
Furanocoumarin photomutagenic efficiency
Compound-specific photomutagenesis assay; de novo characterization

Technical Documentation Hub

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34 linked technical documents
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